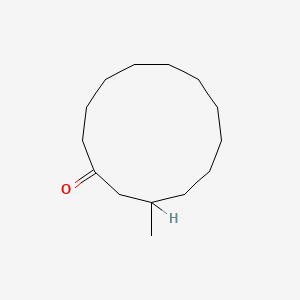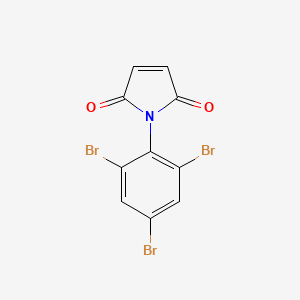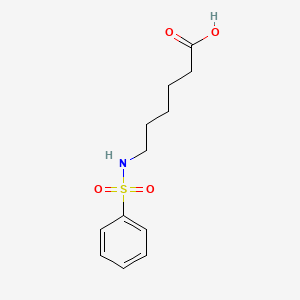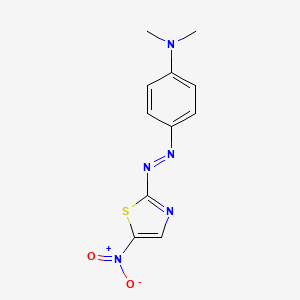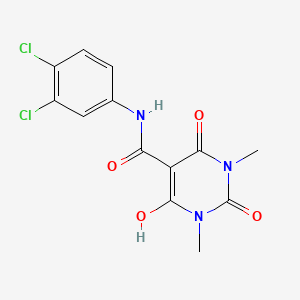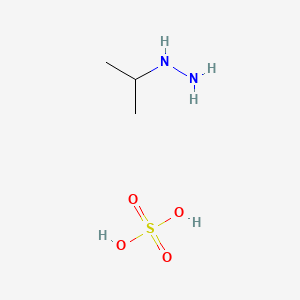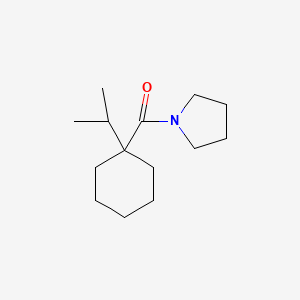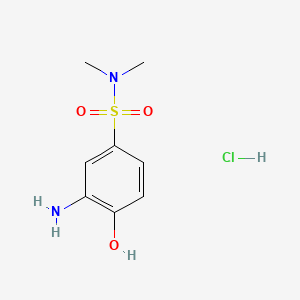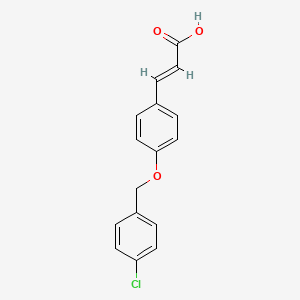
(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid
Vue d'ensemble
Description
(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid, commonly referred to as CBPA, is an organic compound that is increasingly being used in scientific research and laboratory experiments. CBPA is a type of phenylacrylic acid, which is a subclass of carboxylic acids. It is a colorless solid that is insoluble in water and has a melting point of 160°C. The compound is used in a variety of applications, ranging from synthesis to scientific research.
Applications De Recherche Scientifique
Polymerization and Material Engineering
(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid and related compounds play a significant role in the field of polymer science, specifically in the synthesis of branched, carboxylic acid-functionalized polyolefin materials. These materials are produced through palladium-catalyzed copolymerizations, offering better control over their microstructures and properties compared to traditional methods. Such advancements demonstrate the compound's application in creating materials with improved mechanical properties, which are crucial in industrial applications (Shengyu Dai & Changle Chen, 2018).
Optoelectronics and Dye-Sensitized Solar Cells (DSSCs)
The compound and its analogs are foundational in the development of dyes and sensitizers for optoelectronic devices, including DSSCs. A theoretical study highlighted the optoelectronic properties of similar molecules, showcasing their potential as nonlinear optical materials due to their significant hyperpolarizability and other electronic properties (C. Fonkem et al., 2019). Such research underpins the role of these compounds in enhancing the efficiency of solar energy conversion technologies.
Anticancer Research
In the realm of medicinal chemistry, derivatives of (E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid are explored for their therapeutic potentials. A notable study involves the design and synthesis of carboxylic acid derivatives as histone deacetylase inhibitors, displaying significant cytotoxic activity against various human cancer cell lines. This suggests the compound's utility in developing novel anticancer agents, contributing to the ongoing search for more effective treatments (Mona M Abdel-Atty et al., 2014).
Chemical Sensing and Bioimaging
Acrylic acid derivatives, including those similar to (E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid, have been utilized in the development of chemical sensors and probes. A specific application involves the creation of a fluorescent probe for detecting cysteine with high selectivity, useful in bioimaging and monitoring biological processes (Xi Dai et al., 2014).
Environmental and Corrosion Science
Research into the corrosion inhibition properties of similar compounds on metal surfaces demonstrates the environmental applications of (E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid derivatives. These studies contribute to the development of more efficient corrosion inhibitors, which are critical in protecting industrial equipment and infrastructure from degradation (Ahmed Abu-Rayyan et al., 2022).
Propriétés
IUPAC Name |
(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-14-6-1-13(2-7-14)11-20-15-8-3-12(4-9-15)5-10-16(18)19/h1-10H,11H2,(H,18,19)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCGUVJWCKSXHE-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



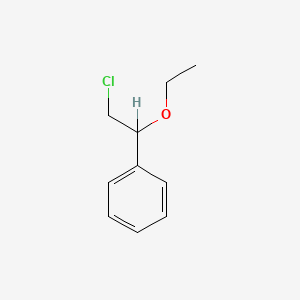
![1-[2-Chloro-3-(2-methylpropoxy)propyl]pyrrolidine](/img/structure/B1622021.png)
![4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butyryl chloride](/img/structure/B1622022.png)
